molecular formula C23H13Cl3O4 B11160409 6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11160409
M. Wt: 459.7 g/mol
InChI Key: GOJWFIOPJVTRKE-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of multiple chlorine atoms and a chromen-2-one core structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylacetic acid with 4-phenyl-2H-chromen-2-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and requires refluxing for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A potent stimulant drug with similar structural features.

    6-chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: A compound with similar chlorine substitutions and biological activities.

Uniqueness

6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one stands out due to its unique chromen-2-one core structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C23H13Cl3O4

Molecular Weight

459.7 g/mol

IUPAC Name

6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H13Cl3O4/c24-17-7-6-14(8-18(17)25)20(27)12-29-22-11-21-16(9-19(22)26)15(10-23(28)30-21)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

GOJWFIOPJVTRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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